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molecular formula C20H29ClN2O4 B8347664 tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate

tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate

Cat. No. B8347664
M. Wt: 396.9 g/mol
InChI Key: CGYIHKSCVNECCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763458

Procedure details

3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]propionic acid (4.6 g, 18 mmol), prepared as in Example 1, was dissolved in HMPA (10 mL) and THF (10 mL), and this solution was added to a -20° solution of lithium diisopropylamide (60 mmol). The mixture was warmed to 0° C., stirred for 30 minutes, and then cooled to -40° C. N-Methoxy-N-methyl-4-amino-5-chloro-2-methoxybenzamide (4.9 g, 20 mmol), prepared as in Example 2, was dissolved in HMPA (10 mL) and THF (10 mL) and this solution was added to the mixture. The mixture was allowed to warm to 0° C. over 1 hour, then diluted with water, washed with ether, acidified with hydrochloric acid, and extracted into methylene chloride. The methylene chloride extract was concentrated in vacuo and the residue was heated in an oil bath to 140° C. for 30 minutes. The mixture was cooled, partitioned between water and ethyl acetate. The ethyl acetate layer was separated, washed with 5% sodium hydroxide and then brine, dried over sodium sulfate, and evaporated. Purification by silica gel chromatography (40% ethyl acetate-hexane) gave 1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]-propan-1-one (1.5 g, 3.8 mmol), m.p. 133°-134° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
60 mmol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][C:16]([OH:18])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N-]C(C)C)(C)C.[Li+].CON(C)C(=O)[C:31]1[CH:36]=[C:35]([Cl:37])[C:34]([NH2:38])=[CH:33][C:32]=1[O:39][CH3:40]>CN(P(N(C)C)(N(C)C)=O)C.C1COCC1.O>[NH2:38][C:34]1[C:35]([Cl:37])=[CH:36][C:31]([C:16](=[O:18])[CH2:15][CH2:14][CH:11]2[CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[CH2:13][CH2:12]2)=[C:32]([O:39][CH3:40])[CH:33]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
CON(C(C1=C(C=C(C(=C1)Cl)N)OC)=O)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
60 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -40° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated in an oil bath to 140° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with 5% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (40% ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC(=C(C=C1Cl)C(CCC1CCN(CC1)C(=O)OC(C)(C)C)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.8 mmol
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 21.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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